tert-Butyl 8-fluorooctanoate
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Overview
Description
tert-Butyl 8-fluorooctanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group and an 8-fluorooctanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-fluorooctanoate typically involves the esterification of 8-fluorooctanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using microreactors. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-fluorooctanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 8-fluorooctanoic acid and tert-butyl alcohol.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed:
Hydrolysis: 8-fluorooctanoic acid and tert-butyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Reduction: 8-fluorooctanol and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl 8-fluorooctanoate is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs.
Industry: This compound is used in the development of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as hydrophobicity and chemical resistance, making it useful in coatings, lubricants, and surfactants .
Mechanism of Action
The mechanism of action of tert-Butyl 8-fluorooctanoate in biological systems is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the fluorinated ester moiety. The presence of the tert-butyl group may also influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
tert-Butyl 8-chlorooctanoate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl 8-bromooctanoate: Similar structure but with a bromine atom instead of fluorine.
tert-Butyl 8-iodooctanoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: tert-Butyl 8-fluorooctanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and overall bioactivity of the compound compared to its halogenated analogs .
Properties
Molecular Formula |
C12H23FO2 |
---|---|
Molecular Weight |
218.31 g/mol |
IUPAC Name |
tert-butyl 8-fluorooctanoate |
InChI |
InChI=1S/C12H23FO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3 |
InChI Key |
DXKWVHSAPIOVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCF |
Origin of Product |
United States |
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